
6-Cyclohexylcarbamoyl-4-methyl-cyclohex-3-enecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis Applications
6-Cyclohexylcarbamoyl-4-methyl-cyclohex-3-enecarboxylic acid and its analogs are involved in various synthesis applications. For example, selective reduction of nitro groups in similar cyclohexenecarboxylates forms hexahydrocarbazoles, which are essential in generating tricyclic frameworks (Labadie & Parmer, 2011). Additionally, these compounds are used in the total synthesis of natural products like pericosine A, contributing to the understanding of their structure and properties (Usami & Ueda, 2005).
Medicinal Chemistry
In medicinal chemistry, derivatives of cyclohex-1-enecarboxylic acid, like 2-(3-(Naphthalen-2-yl)propanamido)cyclohex-1-enecarboxylic acid, are studied for their potential as hydroxyl-carboxylic acid (HCA) receptor agonists. These studies include the design and synthesis of novel aryl derivatives to understand receptor activation (Bobiļeva et al., 2014).
Organic Chemistry
In organic chemistry, these compounds are used in microwave-assisted cyclization processes, leading to the synthesis of benzo[c]chromen-6-ones and their analogues, showcasing their versatility in creating complex organic structures (Dao et al., 2018). They also play a role in electro-organic reactions, such as the Kolbe reaction, demonstrating the varied chemical behaviors these compounds can exhibit (Hawkes et al., 1976).
Novel Compound Synthesis
Research into endophytic fungi has led to the isolation of new metabolites like 6-hydroxy-6-isopropylcyclohex-1-enecarboxylic acid, indicating the potential of these compounds in discovering new biologically active substances (Dai et al., 2005).
Propriétés
IUPAC Name |
6-(cyclohexylcarbamoyl)-4-methylcyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-10-7-8-12(15(18)19)13(9-10)14(17)16-11-5-3-2-4-6-11/h7,11-13H,2-6,8-9H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQURAOWMDIMNCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C(C1)C(=O)NC2CCCCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49728974 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
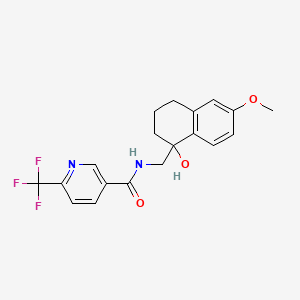
![N-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-N'-(4-fluorophenyl)sulfamide](/img/structure/B2366851.png)
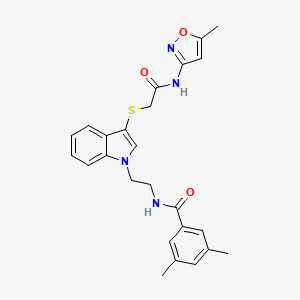

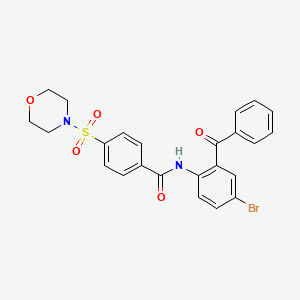


![4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2366860.png)
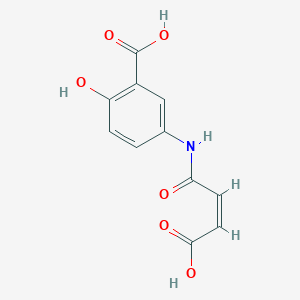
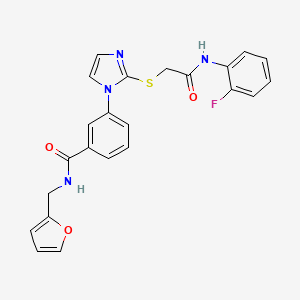


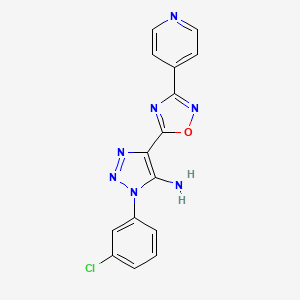
![2-(4-ethoxyphenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2366871.png)
